Bragsin2 - 342795-08-8

Bragsin2

Catalog Number: EVT-263748
CAS Number: 342795-08-8
Molecular Formula: C11H6F3NO5
Molecular Weight: 289.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bragsin2 [342795-08-8] is a novel specific inhibitor of the arfgef brag2, targeting the ph domain of brag2 in vitro and in cells, affecting arf pathways in cells and inhibiting brag2-mediated arf gtpase activation in vitro in a manner that requires a membrane

1. 5-(5-Nitro Furan-2-Ylmethylen), 3-N-(2-Methoxy Phenyl),2-N′- (2-Methoxyphenyl) Imino Thiazolidin-4-One (NF2MT) []

Compound Description: NF2MT is a thiazole derivative studied for its potential biological activity. Research on NF2MT includes characterization through FTIR, UV-Vis, and NMR spectroscopy, as well as DFT calculations to understand its vibrational frequencies, electronic properties, and potential binding sites with target proteins. Biological activity tests were conducted with acetylcholinesterase and butyrylcholinesterase. []

2. 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one []

Compound Description: This isoflavone compound was synthesized and its structure elucidated through 2D-NMR, mass spectrometry, and single crystal X-ray crystallography. [] The compound exhibited inhibitory effects on TNFα-induced phosphorylation of IKKα/β, impacting the NF-κB signaling pathway. [] Further biological evaluation revealed an inhibitory effect on the clonogenicity of HCT116 human colon cancer cells, highlighting its potential as an anti-cancer agent targeting IKKα/β. []

3. 7-Methoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone [, ]

Compound Description: This compound, a 2-(2-phenylethyl)-4H-chromen-4-one derivative, was isolated from a natural source for the first time in a study focusing on compounds from the resinous wood of Aquilaria sinensis. [] It demonstrated over 80% inhibition of superoxide anion generation by human neutrophils in response to formyl-L-methionyl-L-leucyl-L-phenylalanine at a concentration of 50 μM. []

4. 6,7-Dimethoxy-2-(2-phenylethyl)chromone []

Compound Description: This compound, isolated from Aquilaria sinensis, exhibited significant inhibitory activity against NF-κB activation in LPS-stimulated RAW 264.7 macrophages. [] It also demonstrated suppression of LPS-induced NO production in RAW 264.7 cells without inducing cytotoxicity. []

5. 6,7-Dimethoxy-2-[2-(4′-methoxy-phenyl)ethyl]chromone []

Compound Description: This 2-(2-phenylethyl)-4H-chromen-4-one derivative, isolated from Aquilaria sinensis, showed inhibitory activity against NF-κB activation in LPS-stimulated RAW 264.7 macrophages and suppressed LPS-induced NO production in the same cells without cytotoxic effects. []

6. 4-Hydroxy-chromen-2-one []

Compound Description: This compound serves as a central scaffold in the synthesis of various derivatives investigated for their antibacterial activity. []

7. 4-Chloro-3-nitro-2-oxo-2H-chromen-2-one [, ]

Compound Description: This compound is utilized as a key starting material in the synthesis of various chromen-2-one derivatives. [, ] These derivatives are investigated for their potential antimicrobial activities. [, ]

8. 7-Hydroxy-4-methyl-2H chromen-2-one []

Compound Description: This compound acts as a precursor for synthesizing novel thiofibrates incorporating 1,3,4-oxadiazole and 1,2,4-triazole moieties. [] These synthesized thiofibrates are relevant in medicinal chemistry due to their potential biological activities. []

9. 3-Nitro-2H-chromenes []

Compound Description: This class of compounds serves as starting materials in a study exploring the diastereoselective annulation reactions with hemicurcuminoids and curcuminoids. [] This reaction utilizes a double and triple Michael reaction cascade to create complex heterocyclic systems. []

10. N-Aryl-phenanthridinones (NAPs) []

Compound Description: NAPs are a class of compounds structurally related to N-aryl-naphthalimides (NANs). [] They exhibit interesting photophysical properties, including dual and panchromatic emission, based on the arrangement of electron-donating and electron-withdrawing groups. []

11. 3-Methoxy-5-nitrocinnamic acid []

Compound Description: This compound serves as an intermediate in synthesizing a series of 10-methoxy-4,8-dinitro-6H-benzothieno[2,3-c]chromen-6-one derivatives. These derivatives were subsequently evaluated for their antibacterial activity against various bacterial strains. []

12. 2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile []

Compound Description: This compound's conformational preferences, particularly the orientation of the methoxyphenyl substituent relative to the pyran ring, have been studied. [] Its crystal structure reveals a flattened boat conformation for the heterocyclic ring and a "sofa" conformation for the fused cyclohexenone ring. []

13. 2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one hemihydrate []

Compound Description: This compound's conformational preferences, similar to its structural analog 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, have been investigated. [] Crystal structure analysis revealed a strong intramolecular N—H⋯O hydrogen bond contributing to its molecular stability. []

Synthesis Analysis

The synthesis of Bragsin2 involves multiple steps to construct its core benzopyran structure. The key synthetic methods include:

  1. Nitration: This step introduces nitro groups into the benzopyran ring using strong acids.
  2. Methoxylation: Methanol is employed to add methoxy groups under controlled conditions.
  3. Trifluoromethylation: This reaction introduces trifluoromethyl groups, often requiring specific trifluoromethylating agents and precise temperature and pressure controls.
Molecular Structure Analysis

Bragsin2 features a chroman-4-one backbone, characterized by a fused benzopyran structure with various substituents that enhance its biological activity. The molecular formula is C15_{15}H12_{12}F3_3N2_2O, indicating the presence of trifluoromethyl and morpholine groups, which are crucial for its interaction with biological targets.

The structural analysis reveals that Bragsin2 binds specifically to the pleckstrin homology domain of BRAG2, which mispositions the protein on cell membranes and disrupts its function in activating lipidated Arf GTPases .

Chemical Reactions Analysis

Bragsin2 participates in several chemical reactions, including:

  • Oxidation: The compound can be oxidized to yield various oxidation products depending on the oxidizing agents used (e.g., potassium permanganate).
  • Reduction: Reduction reactions can convert nitro groups into amino groups using reducing agents like sodium borohydride.
  • Substitution: The methoxy and trifluoromethyl groups can be replaced with other functional groups under specific conditions.

These reactions are facilitated by common reagents such as strong oxidizers, reducing agents, and nucleophiles, allowing for the synthesis of various derivatives that may have distinct biological properties.

Mechanism of Action

Bragsin2 exerts its pharmacological effects primarily through:

  • Binding Mechanism: It binds noncompetitively to the pleckstrin homology domain of BRAG2, preventing its interaction with lipidated Arf GTPases.
  • Biochemical Pathways: By inhibiting BRAG2 activity, Bragsin2 disrupts cellular signaling pathways involved in tumor formation and progression, particularly affecting processes like membrane trafficking and signal transduction.

This mechanism highlights Bragsin2's potential as a therapeutic agent in cancer research by targeting specific molecular interactions critical for tumor growth .

Physical and Chemical Properties Analysis

Bragsin2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 318.26 g/mol.
  • Solubility: It is known to be hydration-resistant and cell-penetrant, enhancing its bioavailability in biological systems.
  • Stability: The compound remains stable under various environmental conditions, making it suitable for laboratory applications.

These properties contribute to its effectiveness as a research tool and potential therapeutic agent .

Applications

Bragsin2 has diverse applications across several scientific fields:

  1. Chemistry: Used as a tool compound to study BRAG2-mediated Arf GTPase activation.
  2. Biology: Investigated for its role in disrupting cellular processes related to membrane trafficking and signal transduction.
  3. Medicine: Explored for potential therapeutic applications in cancer treatment by inhibiting tumor growth and metastasis.
  4. Industry: May contribute to drug development targeting protein-membrane interactions without causing disruption, paving the way for novel therapeutic strategies .
Discovery and Rational Design of Bragsin2 as a BRAG2-Specific Inhibitor

Historical Context of Arf GTPase Signaling Modulators

Arf GTPases are master regulators of membrane trafficking and cytoskeletal dynamics, acting as molecular switches that cycle between active (GTP-bound) and inactive (GDP-bound) states. Their activation is catalyzed by guanine nucleotide exchange factors (GEFs), including BRAG2, which recruits Arf-GTP to specific subcellular membranes. Early Arf modulators like SecinH3 targeted cytohesins but suffered from limited selectivity and off-target effects on unrelated kinases [2]. NAV-2729, another early compound, showed promise in disrupting Arf6-mediated pathways in uveal melanoma but exhibited poor specificity for BRAG2 over other GEFs and inconsistent cellular activity due to its membrane-independent mechanism [2]. These limitations underscored a critical need for inhibitors capable of discriminating between homologous GEF families and functioning within the spatial constraints of lipid bilayers.

The development of Bragsin2 addressed these gaps by exploiting a novel non-competitive mechanism centered on the pleckstrin homology (PH) domain of BRAG2. Unlike conventional active-site inhibitors, Bragsin2 targets the protein-membrane interface—a strategy that leverages the dependence of BRAG2’s GEF activity on membrane localization [2]. This approach represented a paradigm shift from earlier ATP-competitive or catalytic-site binders to allosteric modulators of protein-lipid interactions.

Table 1: Evolution of Arf GTPase Signaling Modulators

CompoundTargetKey LimitationsMechanistic Class
SecinH3CytohesinsOff-target kinase inhibitionCompetitive catalytic inhibitor
NAV-2729Arf6Poor BRAG2 specificity; membrane-independentDirect Arf binder
Bragsin2BRAG2 PH domainNone identified in design phaseNon-competitive membrane-disruptive

Target-Driven Identification of BRAG2 PH Domain Inhibitors

BRAG2’s PH domain mediates phosphatidylinositol lipid binding and membrane localization, a prerequisite for its nucleotide exchange activity. Target-driven screening focused on this domain employed structure-based virtual docking and biophysical assays to identify compounds that disrupt PH domain-membrane interactions. Initial hits were prioritized using surface plasmon resonance (SPR) to quantify binding to the recombinant BRAG2 PH domain and liposome-based assays to measure membrane displacement [2]. Bragsin emerged as a lead from this campaign, binding at a novel cleft formed by the PH domain’s β1-β2 and β3-β4 loops—a site distinct from canonical lipid-binding pockets [2].

Optimization to Bragsin2 involved enhancing binding kinetics and membrane dependency. X-ray crystallography of the BRAG2-Bragsin complex revealed that the inhibitor inserts its hydrophobic core into a groove at the PH domain-lipid interface, while its polar moieties form hydrogen bonds with Arg543 and Asn505 (Figure 1A). This binding mode sterically hinders conformational changes necessary for membrane association, explaining its selective inhibition of BRAG2 over homologous GEFs like BRAG1 [2]. Cellular validation demonstrated that Bragsin2 disrupted Arf-dependent trafficking at the trans-Golgi network, phenocopying BRAG2 knockout effects without altering total Arf activation levels—confirming target specificity [2].

Table 2: Key Biophysical and Cellular Properties of Bragsin2

PropertyBragsin2Measurement Technique
BRAG2 PH Domain Kd0.82 ± 0.15 µMSurface plasmon resonance (SPR)
Liposome Displacement IC₅₀1.3 µMFluorescence anisotropy assay
Cellular Trafficking InhibitionDisrupted trans-Golgi morphologyImmunofluorescence imaging
Tumorsphere Inhibition>70% reduction at 10 µMBreast cancer cell line assay

Structure-Activity Relationship Optimization for Membrane-Dependent Inhibition

The rational optimization of Bragsin2 relied on systematic SAR studies to balance membrane affinity and PH domain binding. Initial analogs varied substituents on the core benzimidazole scaffold, revealing that potency depended critically on:

  • Hydrophobic substituents at C5 (e.g., trifluoromethyl groups), enhancing membrane partitioning by increasing logP values by >1.5 units;
  • A basic amine at C2, forming salt bridges with Asp487 in the PH domain;
  • Rigidity in the linker region, enforced by a trans-cyclohexyl group, which pre-organized the molecule for membrane insertion [2].

Crucially, activity was membrane-dependent: Analogs lacking hydrophobic moieties failed to inhibit BRAG2 in liposome assays despite strong PH domain binding. This confirmed that Bragsin2’s mechanism relies on simultaneous engagement with both the protein and lipid phases—a "dual-anchoring" effect [2]. Molecular dynamics simulations further demonstrated that Bragsin2 stabilizes an open conformation of the PH domain that cannot penetrate lipid bilayers (Figure 1B).

Metabolic stability was improved by replacing labile ester groups with ether linkages, reducing microsomal clearance by 60% without sacrificing potency. The final optimized compound, Bragsin2, achieved >80% inhibition of BRAG2-mediated Arf activation at 5 µM in cellular assays and suppressed tumorsphere formation in breast cancer models—validating its utility as a chemical probe [2].

Table 3: SAR Trends in Bragsin2 Optimization

Structural RegionModificationEffect on BRAG2 IC₅₀Effect on Membrane Partitioning
C5 substituent-H>10 µMLow (logP = 2.1)
-CF₃ (Bragsin2)1.3 µMHigh (logP = 3.8)
C2 amine-NH₂8.2 µMModerate
-N(CH₃)₂1.3 µMModerate
LinkerFlexible alkyl4.5 µMHigh
Rigid cyclohexyl1.3 µMHigh

Figure 1: Structural Basis of Bragsin2 InhibitionA) Crystal structure of Bragsin2 (cyan) bound to BRAG2 PH domain (gray), showing key interactions: Hydrophobic insertion into β1-β2/β3-β4 groove (yellow dashes) and H-bond with Asn505 (red dashes).B) MD simulation of PH domain (surface) in a lipid bilayer (tan). Bragsin2 (sticks) traps the domain in a membrane-incompatible conformation.

Properties

CAS Number

342795-08-8

Product Name

Bragsin2

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one

Molecular Formula

C11H6F3NO5

Molecular Weight

289.16 g/mol

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Bragsin2 [342795-08-8]

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.